Putraflavone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related biflavonoid compounds involves multiple steps, including Claisen rearrangement, alkylation, and cyclization reactions. For instance, the synthesis of intermediate compounds for Rubraflavone A was achieved through a process starting from 2,4-dihydroxy acetophenone and 2,4-dimethoxybenzoic acid, involving claisen rearrangement and subsequent steps to form the desired compound (Liu Hong-xing, 2008). These methodologies could be analogous to those used in putraflavone synthesis, emphasizing the complexity and specificity required in the synthesis of biflavonoids.

Molecular Structure Analysis

The molecular structure of biflavonoids, including compounds like putraflavone, is characterized by the presence of two flavonoid units. The study of 4',4"',7,7"-Tetra-O-methylcupressuflavone provided insights into the absolute stereochemistry of natural atropisomers of biflavonoids, which was determined through solid-state phenol coupling reactions and X-ray analysis (Hong‐yu Li et al., 1997). This highlights the detailed structural considerations necessary to understand and synthesize putraflavone.

Chemical Reactions and Properties

Biflavonoids undergo a variety of chemical reactions that define their functional applications and bioactivities. For example, the synthesis of 5,4'-diaminoflavone derivatives based on metabolic considerations illustrates the modification of biflavonoids to enhance their biological effects and stability (T. Akama et al., 1997). Such reactions are critical for tailoring the properties of biflavonoids like putraflavone for specific applications.

Physical Properties Analysis

The physical properties of biflavonoids, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for various uses. For instance, the molecular structures of benzoflavones were determined to understand their inhibitory effects on carcinogenesis, highlighting the significance of physical properties in their biological activities (M. Rossi et al., 1980).

Chemical Properties Analysis

The chemical properties of biflavonoids, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in drug development and other fields. The review on 9-borafluorenes, although not directly related to putraflavone, illustrates the comprehensive analysis required to understand the chemical properties of complex organic compounds (Xiaojun Su et al., 2021). Such analyses are essential for manipulating and applying biflavonoids like putraflavone effectively.

Wissenschaftliche Forschungsanwendungen

Field

The specific scientific field is Virology , specifically research into treatments for SARS-CoV-2 .

Summary of the Application

Putraflavone is a derivative of amentoflavone, a plant-derived chemical. It has been studied for its potential to inhibit SARS-CoV-2 infections . The research was designed to conduct an in silico analysis on derivatives of amentoflavone, including putraflavone, for targeting the non-structural protein of SARS-CoV-2 .

Methods of Application

The in silico experiments with the derivatives of amentoflavone against the M PRO protein were conducted using both computerized tools and online servers . The software used included UCSF Chimera (version 1.14), PyRx, PyMoL, BIOVIA Discovery Studio tool (version 4.5), YASARA (dynamics simulator), and Cytoscape . Online tools such as the SwissDME and pKCSM were also employed .

Results or Outcomes

The research found that M PRO protein interacted strongly with 10 amentoflavone derivatives, including putraflavone . Every time, amentoflavone compounds outperformed the FDA-approved antiviral medicine that is currently underused in COVID-19 in terms of binding affinity . The best-selected derivatives of amentoflavone also possessed potential results in 100 ns molecular dynamic simulation (MDS) validation .

Application in Pharmacology

Field

The specific scientific field is Pharmacology , specifically research into anti-inflammatory effects .

Summary of the Application

Putraflavone has been studied for its potential anti-inflammatory effects .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Putraflavone showed anti-inflammatory effects through inhibiting reactive oxygen species and the CD69 level .

Application in Metal Complexes

Field

The specific scientific field is Chemistry , specifically research into Flavonoid Metal Complexes .

Summary of the Application

Flavonoids, including putraflavone, can coordinate metal ions and form complexes due to the presence of carbonyl and hydroxyl groups . These metal complexes of flavonoids have many interesting properties: they are colored, often fluorescent, anti- or pro-oxidant, antimicrobial, antiproliferative and biologically active in many other ways .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of these applications were not detailed in the source .

Application in Botany

Field

The specific scientific field is Botany , specifically research into the composition of plant species .

Summary of the Application

Putraflavone is one of the special compounds found in the plant species Ouratea cuspidate (Ochnaceae) .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of these applications were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

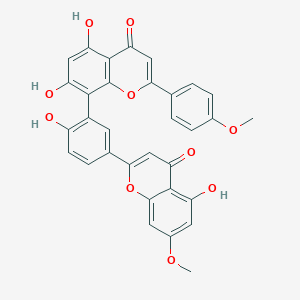

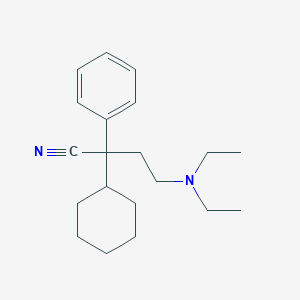

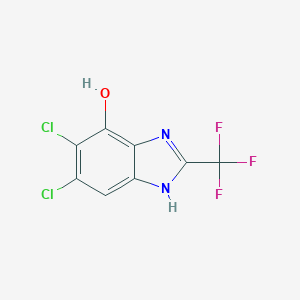

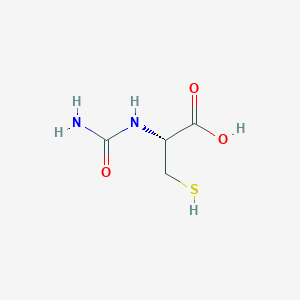

IUPAC Name |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTVUTQZSAZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178299 | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Putraflavone | |

CAS RN |

23624-21-7 | |

| Record name | Putraflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putraflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)